METHYL-2,3,4-TRIMETHOXYPHENYLACETATE
Description
Properties
IUPAC Name |
methyl 2-(2,3,4-trimethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-14-9-6-5-8(7-10(13)15-2)11(16-3)12(9)17-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAZNDAURDYBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Dehydration with Tosic Acid
The acid-catalyzed dehydration method involves reacting 2,3,4-trimethoxyphenylacetic acid with methanol in the presence of para-toluenesulfonic acid (TsOH). In a representative procedure, 2,3,4-trimethoxyphenylacetic acid (9.5 g, 0.042 mol) and methanol (0.042 mol) are dissolved in toluene (200 mL) with catalytic TsOH. The mixture is refluxed for 5 hours, yielding methyl-2,3,4-trimethoxyphenylacetate at 70% efficiency after extraction and column chromatography. This method is operationally simple but requires careful control of water removal to prevent hydrolysis.
Solvent and Catalyst Optimization
Alternative solvents like dimethylformamide (DMF) or dichloromethane (DCM) have been explored. For instance, DMF at 100°C facilitates faster reaction kinetics (10 minutes vs. 5 hours in toluene). However, DMF’s high boiling point complicates solvent removal, necessitating aqueous workups with sodium acetate to precipitate the product. Catalysts such as sulfuric acid or phosphoric acid show comparable efficacy to TsOH but may introduce side reactions in polyoxygenated substrates.
Halogen-Mediated Coupling Strategies
Acid Chloride Intermediate
Conversion of 2,3,4-trimethoxyphenylacetic acid to its acid chloride using thionyl chloride (SOCl₂) is a pivotal step. The acid chloride is subsequently reacted with methanol in the presence of triethylamine (TEA) as a base. This two-step process achieves 60–85% yields, depending on the stoichiometry of SOCl₂ and reaction time. For example, treating the acid with excess SOCl₂ (15 g, 0.126 mol) at 0°C for 3 hours forms the acyl chloride, which is then coupled with methanol in DCM to yield the ester.
Anhydride-Based Approaches
The use of mixed anhydrides, such as those formed with benzene sulfonyl chloride, offers an alternative pathway. In this method, 2,3,4-trimethoxyphenylacetic acid is treated with benzene sulfonyl chloride (7.4 g, 0.042 mol) in pyridine, followed by methanol addition. This one-pot procedure achieves 85% yield, bypassing the need for isolated intermediates.
Transition-Metal-Catalyzed Synthesis
Iridium-Catalyzed α-Alkylation
Recent advances employ iridium(III) catalysts for direct C–H alkylation. A mixture of 2,3,4-trimethoxyacetophenone (1.1 g, 5 mmol), methanol (0.042 mol), and [IrCp*Cl₂]₂ (1 mol%) in toluene undergoes reflux at 110°C for 17 hours, yielding this compound at 50% efficiency. While this method avoids stoichiometric reagents, the modest yield and catalyst cost limit industrial applicability.
Rhodium-Mediated Redox-Neutral Reactions
Rhodium(III) catalysts enable redox-neutral couplings with Meldrum’s diazo compounds. For instance, reacting 2,3,4-trimethoxyacetophenone with methyl diazoacetate in the presence of [RhCp*Cl₂]₂ (2 mol%) produces the target ester in 70% yield. This method excels in functional group tolerance but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Practical Considerations
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Cost : Halogen-mediated methods are cost-effective but generate hazardous waste (e.g., SOCl₂).
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Purity : Recrystallization from ethyl acetate or hexanes/EtOAc mixtures (20:1) ensures high purity (>95%).
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Green Chemistry : Iridium and rhodium methods align with atom economy principles but face scalability challenges.
Applications and Derivatives
This compound serves as a precursor to antidiabetic agents (e.g., TMPA derivatives) and anticancer compounds (e.g., lespeflorin I). Demethylation of the methoxy groups yields phomopsin C, a natural product with AMPK activation properties .
Chemical Reactions Analysis
Acylation Reactions
Methyl 2,3,4-trimethoxyphenylacetate undergoes acylation at the α-position of the ester group. For example:
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Reagents : Carboxylic acids (e.g., acetic anhydride, propionyl chloride).
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Conditions : Sodium hydride (NaH), 1,1'-carbonyldiimidazole (CDI), dimethylformamide (DMF), 0°C for 4 hours .
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Outcome : Formation of α-acylated intermediates, which are precursors to heterocyclic compounds like 1,2-dithiol-3-ones .
Table 1: Acylation Reactions and Yields
| Acylating Agent | Product | Yield (%) | Conditions |
|---|---|---|---|
| Acetic anhydride | α-Acetyl derivative | 65–75 | NaH, CDI, DMF, 0°C |
| Propionyl chloride | α-Propionyl derivative | 60–70 | NaH, CDI, DMF, 0°C |
Heterocycle Formation
The α-acylated intermediates participate in cyclization reactions to form bioactive heterocycles:
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Lawesson's reagent-mediated cyclization :
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Oxidation to 1,2-dithiol-3-ones :
Oxime Formation
Treatment with hydroxylamine hydrochloride generates oxime derivatives:
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Example : 5-(Furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime (6f ), which disrupts tubulin polymerization and induces apoptosis in cancer cells .
Table 2: Biological Activity of Derivatives
| Derivative | Target Cells (IC₅₀, µM) | Mechanism of Action |
|---|---|---|
| 6f (oxime) | HT-1080: 1.84 ± 0.52 | Tubulin inhibition, G2/M arrest |
| α-Acetyl derivative | A549: 7.98 ± 2.52 | Moderate cytotoxicity |
Hydrolysis and Functional Group Interconversion
The ester group is susceptible to hydrolysis:
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Acidic hydrolysis : Yields 2,3,4-trimethoxyphenylacetic acid.
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Basic hydrolysis : Requires strong bases (e.g., NaOH) and heat, forming the carboxylate salt .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring facilitates reactions such as:
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Nitration : Requires mixed acid (HNO₃/H₂SO₄) at low temperatures.
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Sulfonation : Limited by steric hindrance from methoxy groups.
Comparative Reactivity Insights
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Methoxy substituents : The 2,3,4-trimethoxy pattern enhances steric hindrance, reducing reaction rates in electrophilic substitutions compared to para-substituted analogs.
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Ester vs. carboxylic acid : The methyl ester improves solubility in organic solvents, facilitating acylation and cyclization reactions .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl-2,3,4-trimethoxyphenylacetate is synthesized through various methods that typically involve the esterification of 2,3,4-trimethoxyphenylacetic acid with methanol. The compound's chemical structure is characterized by three methoxy groups attached to a phenyl ring, which enhances its solubility and reactivity.
Table 1: Synthesis Conditions
| Reagent | Condition | Yield |
|---|---|---|
| Potassium carbonate | THF, 65°C for 8 hours | Variable |
| Methanol and acid chlorides | Reflux conditions | High |
Biological Activities
Research indicates that this compound exhibits significant biological activities. It has been studied for its potential anticancer properties and as a component in cosmetic formulations.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : PC-3 and DU-145 (prostate cancer)
- Methodology : Cell viability was assessed using the trypan blue exclusion assay.
The results showed that certain derivatives had enhanced activity compared to the parent compound, indicating a structure-activity relationship (SAR) where modifications to the methoxy groups significantly influenced anticancer efficacy .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | PC-3 | 25 | Moderate |
| Derivative A | PC-3 | 10 | High |
| Derivative B | DU-145 | 15 | Moderate |
Applications in Cosmetics
This compound has been explored as an ingredient in cosmetic formulations due to its potential skin-whitening effects. A patent describes its use in whitening cosmetic compositions where it acts as a melanin synthesis inhibitor .
Formulation Benefits
- Skin Lightening : Reduces melanin production.
- Stability : The presence of methoxy groups enhances stability in formulations.
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and explore new applications in drug discovery and cosmetic science. Potential areas of investigation include:
- Development of more potent anticancer agents through structural modifications.
- Exploration of synergistic effects when combined with other therapeutic agents.
Mechanism of Action
The mechanism by which METHYL-2,3,4-TRIMETHOXYPHENYLACETATE exerts its effects is primarily through its role as an intermediate in the synthesis of biologically active compounds. These compounds often target specific molecular pathways and receptors in the body, leading to therapeutic effects. The exact molecular targets and pathways depend on the final synthesized product and its intended use .
Comparison with Similar Compounds
Ethyl 4-Methoxyphenylacetate
Molecular Formula : C₁₁H₁₄O₃
CAS : 14062-18-1
Structural Differences :
- Single methoxy group at the para position (4-methoxy) on the phenyl ring.
- Ethyl ester group instead of methyl.
Properties and Applications : - Lower polarity compared to methyl-2,3,4-trimethoxyphenylacetate due to fewer methoxy groups, influencing solubility and volatility.
- Commonly used as a flavoring agent and intermediate in organic synthesis .
3,4,5-Trimethoxy Benzaldehyde
Molecular Formula : C₁₀H₁₂O₄
Structural Differences :
- Aldehyde functional group (–CHO) instead of an acetate ester.
- Methoxy groups at positions 3, 4, and 5 (meta and para).
Biological Relevance : - Elicits antennal responses in non-viruliferous whiteflies (Bemisia tabaci), suggesting a role in insect-plant communication.
Methyl 2,3,4-Triphenylbenzoate
Molecular Formula: C₂₆H₂₀O₂ CAS: Not explicitly provided (synthesized in ). Structural Differences:
- Three phenyl (–C₆H₅) substituents instead of methoxy groups.
- Benzoate ester core.
Synthesis and Physical Properties : - Synthesized via Diels-Alder reaction between 4,5,6-triphenyl-2-pyrone and methyl propiolate.
- Higher melting point (147–149°C) compared to this compound, likely due to enhanced aromatic stacking from phenyl groups .
Comparative Data Table
Biological Activity
Methyl-2,3,4-trimethoxyphenylacetate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews various studies and findings related to the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of three methoxy groups attached to a phenyl ring, which enhances its lipophilicity and biological activity. The compound can be synthesized from simpler precursors through various chemical reactions, including esterification processes.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
- HepG2 Cell Line : The compound was screened for cytotoxicity using the HepG2 hepatocellular carcinoma cell line. It showed significant inhibition of cell proliferation with an IC50 value ranging from 1.38 to 3.21 μM .
- MCF-7 and Other Tumor Cell Lines : In another study, derivatives of trimethoxyphenyl compounds demonstrated potent antiproliferative activity with IC50 values between 2.1 to 3.4 μM against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and colorectal cancer (HCT116) cell lines .
The mechanisms through which this compound exerts its cytotoxic effects include:
- Inhibition of Tubulin Polymerization : Similar to other microtubule-targeting agents like colchicine, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with this compound resulted in increased Annexin-V-positive cells, indicating early apoptotic changes. Furthermore, it modulated the expression levels of key apoptotic proteins such as p53 (increased) and Bcl-2 (decreased), promoting apoptosis through intrinsic pathways .
Data Summary
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.38 - 3.21 | Tubulin inhibition; Apoptosis induction |
| MCF-7 | 2.1 - 3.4 | Microtubule disruption; Apoptosis |
| NCI-H460 | 0.17 - 0.45 | Inhibition of mitosis; Cell death |
| HCT116 | Not specified | Potential growth inhibition |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antiproliferative Effects : A recent investigation into a series of trimethoxyphenyl compounds showed that those with similar structural motifs exhibited enhanced cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin .
- Mechanistic Insights : Another study explored the gene expression profiles following treatment with methyl derivatives, showing a consistent pattern where pro-apoptotic factors were upregulated while anti-apoptotic factors were downregulated .
Q & A
Q. What are the most reliable synthetic routes for Methyl-2,3,4-trimethoxyphenylacetate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer: The compound is typically synthesized via esterification of 2,3,4-trimethoxyphenylacetic acid with methanol under acidic catalysis. Optimization involves monitoring reaction temperature (60-80°C) and catalyst concentration (e.g., H₂SO₄ at 5-10 mol%). Yield improvements can be achieved by employing Dean-Stark traps to remove water, shifting equilibrium toward ester formation. Purity is enhanced via recrystallization in ethanol-water mixtures (1:3 v/v) . Reaction progress should be tracked using TLC (silica gel, hexane:ethyl acetate 7:3) to minimize side products .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data interpretation address common ambiguities?
- Methodological Answer: 1H NMR (400 MHz, CDCl₃) resolves methoxy groups (δ 3.8–3.9 ppm, singlet) and ester methyl (δ 3.7 ppm). 13C NMR confirms carbonyl (δ 170 ppm) and aromatic carbons. Ambiguities in overlapping peaks (e.g., aromatic protons) can be resolved using 2D COSY or HSQC. IR (KBr) identifies ester C=O (~1740 cm⁻¹) and methoxy C-O (~1250 cm⁻¹). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H]+ at m/z 255.1234) .
Q. What strategies mitigate degradation of this compound under standard laboratory storage conditions?
- Methodological Answer: Stability studies suggest degradation via hydrolysis (ester cleavage) and oxidation (methoxy groups). Store in amber vials at –20°C under inert gas (N₂ or Ar). Solubility in aprotic solvents (e.g., DCM, DMF) reduces hydrolysis risk. Periodic HPLC-UV analysis (C18 column, 220 nm) monitors purity, with degradation products quantified using calibration curves .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., nucleophilic acyl substitution)?
- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and electron density maps. For example, Fukui indices identify electrophilic sites (carbonyl carbon) susceptible to nucleophilic attack. Solvent effects (PCM model) predict reaction feasibility in polar aprotic media. Molecular dynamics simulations (10 ns trajectories) assess steric hindrance from methoxy groups .
Q. What methodologies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer: Systematic meta-analysis of bioassay conditions (e.g., cell lines, incubation times) identifies confounding variables. Reproducibility protocols include standardizing purity thresholds (>98% by HPLC) and solvent controls (DMSO <0.1% v/v). Dose-response curves (IC₅₀) should be normalized to positive controls (e.g., doxorubicin) and analyzed via nonlinear regression (GraphPad Prism) .
Q. How can Design of Experiments (DoE) approaches optimize multi-step synthesis of this compound derivatives?
- Methodological Answer: A factorial design (e.g., 2³) tests variables: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (6–24 h). Response Surface Methodology (RSM) models yield and purity interactions. Central Composite Design (CCD) identifies optimal conditions, validated by ANOVA (p < 0.05). For example, a 15% catalyst at 80°C for 12 h maximizes yield (85%) while minimizing byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
